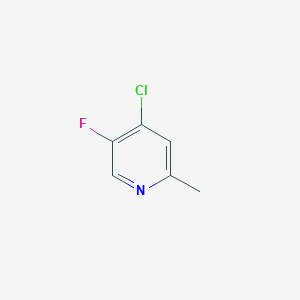

4-Chloro-5-fluoro-2-methylpyridine

Cat. No. B062967

Key on ui cas rn:

169750-95-2

M. Wt: 145.56 g/mol

InChI Key: WFWCXLYGQBLSGP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05726182

Procedure details

4-Chloro-5-fluoro-2-picoline-N-oxide (12.43 g, 76.93 mmol), from Step 7, was dissolved in 52 mL of glacial acetic acid in a 3-necked flask equiped with a mechanical stirrer, a condenser and a thermometer. Iron powder (6.45 g, 115.5 mmol) was added to the solution at ambient temperature and the reaction mixture was carefully heated to 35°-40° C. After 10 min at 30° C., an exothermic reaction took place which caused the reaction temperature to rise to 120° C. and the reaction mixture became a very dark brown-colored solution. The flask was transferred to a cold water bath and the temperature of the solution brought down to ambient. The reaction mixture was then poured over ice. The resultant aqueous mixture was adjusted to pH 9 with potassium carbonate and steam distilled. The aqueous distillate collected at 92°-96° C. was extracted with three portions of methylene chloride. The combined organic extract was dried over anhydrous sodium sulfate, filtered and distilled to afford 15.91 g (71% yield) of the title compound, b.p. 138°-140° C.; MS GC-MS M/Z: 146 (M+H)+ ; 1H NMR (CDCl3) d 2.53 (s, 3H), 7.23 (d, 1H, J=6.0 Hz), 8.37 (s, 1H).

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[C:4]([CH3:10])[N+:5]([O-])=[CH:6][C:7]=1[F:8].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([CH3:10])[CH:3]=1 |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.43 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C([N+](=CC1F)[O-])C

|

|

Name

|

|

|

Quantity

|

52 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

6.45 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equiped with a mechanical stirrer, a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was carefully heated to 35°-40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to 120° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was transferred to a cold water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was then poured over ice

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The aqueous distillate collected at 92°-96° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted with three portions of methylene chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic extract

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(=NC=C1F)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15.91 g | |

| YIELD: PERCENTYIELD | 71% | |

| YIELD: CALCULATEDPERCENTYIELD | 142.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |